molecular formula C42H61O4P B1609375 Sumilizer GP CAS No. 203255-81-6

Sumilizer GP

Cat. No.: B1609375
CAS No.: 203255-81-6
M. Wt: 660.9 g/mol
InChI Key: MSXXDBCLAKQJQT-UHFFFAOYSA-N
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Description

Sumilizer GP is a phenol phosphite type antioxidant and thermal stabilizer primarily used in polymer manufacturing processes. It is known for its excellent processing stabilization, especially at elevated temperatures, and its ability to reduce loading levels and prevent the formation of Fish-Eye gels. This compound is highly compatible with resins, has lower volatility, and offers resistance to hydrolysis and discoloration caused by nitrogen oxides. It is approved for food contact by both the FDA and the EU .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sumilizer GP is synthesized through a series of chemical reactions involving phenol and phosphite compounds. The process typically involves the reaction of phenol with phosphorus trichloride in the presence of a base, followed by further reactions to introduce specific functional groups that enhance its antioxidant properties. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, this compound is produced in large-scale reactors where the raw materials are mixed and reacted under controlled conditions. The process includes steps such as purification and crystallization to ensure the final product meets the required purity standards. The production process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Sumilizer GP undergoes various chemical reactions, including:

    Oxidation: It can react with oxygen to form oxidized products, which helps in stabilizing polymers by preventing oxidative degradation.

    Reduction: In certain conditions, this compound can be reduced to form different phosphite derivatives.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group, altering its properties.

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen or air, often at elevated temperatures.

    Reduction: Reducing agents such as hydrogen or metal hydrides can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that may have different antioxidant properties.

Scientific Research Applications

Sumilizer GP has a wide range of applications in scientific research, including:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation during processing and improve the longevity of polymer products.

    Biology: Investigated for its potential to protect biological samples from oxidative damage.

    Medicine: Explored for its antioxidant properties, which could be beneficial in developing treatments for diseases caused by oxidative stress.

    Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and performance.

Mechanism of Action

Sumilizer GP exerts its effects through its antioxidant properties. It works by donating electrons to free radicals, neutralizing them and preventing them from causing oxidative damage to polymers and other materials. The molecular targets include reactive oxygen species and other free radicals that can cause degradation. The pathways involved include the stabilization of free radicals and the prevention of chain reactions that lead to polymer degradation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sumilizer GP

This compound stands out due to its high compatibility with resins, lower volatility, and excellent resistance to hydrolysis and discoloration. Its approval for food contact applications also makes it unique compared to other antioxidants that may not meet such stringent safety standards.

Properties

IUPAC Name

2-tert-butyl-6-methyl-4-[3-(2,4,8,10-tetratert-butylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H61O4P/c1-26-20-27(21-32(35(26)43)40(8,9)10)18-17-19-44-47-45-36-30(22-28(38(2,3)4)24-33(36)41(11,12)13)31-23-29(39(5,6)7)25-34(37(31)46-47)42(14,15)16/h20-25,43H,17-19H2,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXXDBCLAKQJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)CCCOP2OC3=C(C=C(C=C3C(C)(C)C)C(C)(C)C)C4=C(O2)C(=CC(=C4)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H61O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870221
Record name Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

203255-81-6
Record name Sumilizer GP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203255-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,8,10-Tetra-tert-butyl-6-(3-(3-methyl-4-hydroxy-5-tert-butylphenyl)propoxy)dibenzo(d,f)(1,3,2)dioxaphosphepin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203255816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,8,10-TETRA-TERT-BUTYL-6-(3-(3-METHYL-4-HYDROXY-5-TERT-BUTYLPHENYL)PROPOXY)DIBENZO(D,F)(1,3,2)DIOXAPHOSPHEPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE2WRB24EO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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